N-[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide
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Overview
Description
N-[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is a synthetic organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and a benzamide moiety, which is commonly found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is usually carried out under acidic or basic conditions, often using a catalyst to facilitate the cyclization.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thieno[2,3-b]pyridine intermediate with a benzoyl chloride derivative to form the benzamide linkage. This reaction is typically carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzamide moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing activity against Mycobacterium tuberculosis.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and therapeutic potential.
Chemical Biology: The compound serves as a tool to study the effects of thienopyridine derivatives on cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors involved in bacterial cell wall synthesis, leading to its anti-tubercular effects . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the binding and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(thieno[2,3-b]pyridin-3-yl)aminoalcohols: These compounds share the thieno[2,3-b]pyridine core and exhibit similar biological activities.
Substituted N-(pyridin-3-yl)benzamide derivatives: These compounds have variations in the substituents on the pyridine and benzamide moieties, affecting their biological properties.
Uniqueness
N-[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is unique due to the presence of the methoxymethyl group, which can influence its solubility, stability, and interaction with biological targets. This specific substitution pattern can enhance its activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C17H16N2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-13(9-21-2)15-14(10-22-17(15)18-11)19-16(20)12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,19,20) |
InChI Key |
LAQQDUPKWYGIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CSC2=N1)NC(=O)C3=CC=CC=C3)COC |
Origin of Product |
United States |
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